Benzyl-PEG13-Boc
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Overview
Description
Benzyl-PEG13-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is a heterobifunctional compound containing a benzyl group and a tert-butyloxycarbonyl (Boc) group. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG13-Boc typically involves the reaction of benzyl alcohol with PEG13 and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The reaction can be summarized as follows:
Step 1: Benzyl alcohol reacts with PEG13 to form Benzyl-PEG13.
Step 2: Benzyl-PEG13 is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG13-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO4) can be used to oxidize the benzyl group.
Reducing Agents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used to reduce the benzyl group.
Major Products Formed
Deprotection: Removal of the Boc group yields Benzyl-PEG13-amine.
Oxidation: Oxidation of the benzyl group yields Benzyl-PEG13-carboxylic acid.
Reduction: Reduction of the benzyl group yields Benzyl-PEG13-methyl.
Scientific Research Applications
Benzyl-PEG13-Boc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl-PEG13-Boc involves its use as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG13 linker provides flexibility and solubility, while the benzyl and Boc groups facilitate the attachment of the target protein and the E3 ligase, respectively .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG13-alcohol: A similar PEG-based linker with a benzyl group and a primary alcohol group.
Benzyl-PEG13-azide: Another PEG-based linker with a benzyl group and an azide group.
Uniqueness
Benzyl-PEG13-Boc is unique due to its combination of a benzyl group and a Boc group, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of PROTACs and other bifunctional molecules .
Properties
Molecular Formula |
C38H68O15 |
---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H68O15/c1-38(2,3)53-37(39)9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-29-30-50-31-32-51-33-34-52-35-36-7-5-4-6-8-36/h4-8H,9-35H2,1-3H3 |
InChI Key |
QHFOSMYUZATSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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